O-[(oxetan-3-yl)methyl]hydroxylamine
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Overview
Description
O-[(oxetan-3-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C5H11NO2 It features an oxetane ring, which is a four-membered cyclic ether, attached to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(oxetan-3-yl)methyl]hydroxylamine typically involves the reaction of oxetane derivatives with hydroxylamine. One common method includes the nucleophilic substitution reaction where an oxetane derivative reacts with hydroxylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-[(oxetan-3-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane amines.
Scientific Research Applications
O-[(oxetan-3-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-[(oxetan-3-yl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Oxetane: A simple four-membered cyclic ether, used as a building block in organic synthesis.
Hydroxylamine: A compound with the formula NH2OH, used in various chemical reactions and as a reducing agent.
Oxetan-3-yl derivatives: Compounds containing the oxetane ring with various substituents.
Uniqueness
O-[(oxetan-3-yl)methyl]hydroxylamine is unique due to the combination of the oxetane ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H9NO2 |
---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
O-(oxetan-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H9NO2/c5-7-3-4-1-6-2-4/h4H,1-3,5H2 |
InChI Key |
PNIXEYHNRVJMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CON |
Origin of Product |
United States |
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